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Compound of Interest

Compound Name: 3-Chloropyrazine-2-ethanol

Cat. No.: B15045998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

and a plausible synthetic route for (3-chloropyrazin-2-yl)methanol. Due to the limited availability

of direct experimental data in public literature, this guide leverages established spectroscopic

principles and data from analogous compounds to offer a robust predictive analysis. This

information is intended to guide researchers in the synthesis, purification, and characterization

of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (3-chloropyrazin-2-

yl)methanol. These predictions are based on the analysis of its structural features and

comparison with data from similar pyrazine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~8.6 Doublet 1H H-5

The pyrazine

protons are

expected to be in

the aromatic

region,

deshielded by

the

electronegative

nitrogen atoms.

~8.5 Doublet 1H H-6

Coupling

between H-5 and

H-6 would result

in doublets.

~4.8 Singlet 2H -CH₂-

The methylene

protons adjacent

to the hydroxyl

group and the

pyrazine ring.

~3.5 Broad Singlet 1H -OH

The chemical

shift of the

hydroxyl proton

can vary

depending on

solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment Notes

~155 C-3
Carbon bearing the chlorine

atom.

~150 C-2
Carbon attached to the

methanol group.

~145 C-5 Pyrazine ring carbon.

~143 C-6 Pyrazine ring carbon.

~60 -CH₂-
Methylene carbon of the

methanol group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

~1600, ~1470 Medium-Weak
Pyrazine ring C=C and C=N

stretching

1200-1000 Strong C-O stretch

800-600 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Ratio Predicted Fragment Notes

144/146 [M]⁺

Molecular ion peak, showing

the characteristic 3:1 isotopic

pattern for chlorine.

113/115 [M - OCH₃]⁺ Loss of the methoxy radical.

109 [M - Cl]⁺ Loss of a chlorine radical.

80 [Pyrazine]⁺
Fragmentation leading to the

core pyrazine ring.

Table 5: Predicted UV-Vis Spectroscopic Data

λmax (nm)
Molar Absorptivity
(ε)

Transition Solvent

~270-280 ~5000-10000 π → π Ethanol/Methanol

~310-320 ~1000-3000 n → π Ethanol/Methanol

Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic

characterization of (3-chloropyrazin-2-yl)methanol.

2.1. Synthesis Protocol: Reduction of 3-Chloro-2-cyanopyrazine

A plausible and efficient route to synthesize (3-chloropyrazin-2-yl)methanol is via the reduction

of the commercially available 3-chloro-2-cyanopyrazine.

Materials:

3-chloro-2-cyanopyrazine

Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

Anhydrous toluene
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Methanol

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

Ethyl acetate

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolve 3-chloro-2-cyanopyrazine (1.0 eq) in anhydrous toluene under an inert atmosphere

(e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add DIBAL-H solution (1.2 eq) dropwise to the reaction mixture, maintaining the

temperature at -78 °C.

Stir the reaction mixture at -78 °C for 2-3 hours.

Quench the reaction by the slow addition of methanol, followed by the addition of a saturated

aqueous solution of Rochelle's salt.

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are

formed.

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude (3-chloropyrazin-2-yl)methanol.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., a gradient of ethyl acetate in hexanes).

2.2. Spectroscopic Characterization Protocols
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2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrument: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse

angle, a 1-2 second relaxation delay, and 16-32 scans.

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-

degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to

achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

2.2.2. Infrared (IR) Spectroscopy

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR)

technique by placing a small amount of the sample directly on the ATR crystal. Alternatively,

prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it

into a thin disk.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Instrument: A mass spectrometer, for example, with an Electron Ionization (EI) source

coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently

volatile, through a gas chromatograph (GC-MS).

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

2.2.4. UV-Vis Spectroscopy

Instrument: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol or methanol) of a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

Data Acquisition: Record the absorbance spectrum over a wavelength range of

approximately 200-800 nm, using the pure solvent as a reference.

Mandatory Visualizations
The following diagrams illustrate the proposed synthesis workflow and a general workflow for

the spectroscopic characterization of a synthesized compound.

3-Chloro-2-cyanopyrazine Reduction with DIBAL-H
in Toluene at -78°C

Quenching with Methanol
and Rochelle's Salt

Aqueous Workup
and Extraction

Silica Gel
Chromatography (3-chloropyrazin-2-yl)methanol

Click to download full resolution via product page

Caption: Proposed synthesis workflow for (3-chloropyrazin-2-yl)methanol.
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Caption: General workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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